1-Hydroxy-2-methyl-1-propanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-methylpropane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFPKJXZHOOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-74-0 | |
| Record name | 1-Hydroxy-2-methyl-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for 1 Hydroxy 2 Methyl 1 Propanesulfonic Acid
Strategies for Carbon-Sulfur Bond Formation in Substituted Propanes
The creation of the carbon-sulfur bond is a critical step in the synthesis of 1-hydroxy-2-methyl-1-propanesulfonic acid. Several key strategies have been developed for this purpose, including nucleophilic addition of bisulfite, oxidation of sulfur-containing precursors, and direct sulfonation.
Nucleophilic Addition of Bisulfite to Unsaturated Organic Precursors
A prominent and widely utilized method for the synthesis of α-hydroxy sulfonic acids is the nucleophilic addition of a bisulfite salt to an aldehyde or ketone. wikipedia.org In the case of this compound, the logical precursor is isobutyraldehyde (B47883) (2-methylpropanal). This reaction, often referred to as the Strecker sulfite (B76179) synthesis, proceeds via the attack of the nucleophilic bisulfite ion on the electrophilic carbonyl carbon of the aldehyde.
The general reaction is as follows:
(CH₃)₂CHCHO + NaHSO₃ → (CH₃)₂CHCH(OH)SO₃Na
The resulting sodium 1-hydroxy-2-methyl-1-propanesulfonate can then be acidified to yield the free sulfonic acid. This method is advantageous due to the ready availability of the starting materials and the typically high yields. The reaction is generally carried out in an aqueous medium, and the resulting α-hydroxy sulfonate salt often precipitates from the solution, facilitating its isolation.
Table 1: Typical Reaction Conditions for Bisulfite Addition to Isobutyraldehyde
| Parameter | Condition |
| Reactants | Isobutyraldehyde, Sodium Bisulfite |
| Solvent | Water, Ethanol/Water mixtures |
| Temperature | Room temperature to mild heating (e.g., 40-60 °C) |
| Reaction Time | 1-4 hours |
| Product | Sodium 1-hydroxy-2-methyl-1-propanesulfonate |
This reaction is generally reversible, and the adduct can be cleaved back to the aldehyde and bisulfite under either acidic or basic conditions. wikipedia.org This reversibility is often exploited in the purification of aldehydes.
Oxidative Pathways for Thiol and Sulfide (B99878) Precursors
An alternative strategy for the formation of the sulfonic acid group involves the oxidation of a suitable thiol or sulfide precursor. For the synthesis of this compound, the corresponding β-hydroxy thiol, 1-mercapto-2-methyl-1-propanol, would be the ideal starting material.
The oxidation of thiols to sulfonic acids is a well-established transformation in organic chemistry and can be achieved using a variety of strong oxidizing agents. nih.govresearchgate.netgoogle.comgoogle.com Common oxidants include hydrogen peroxide, peroxy acids (such as peracetic acid or m-chloroperoxybenzoic acid), potassium permanganate (B83412), and nitric acid. The reaction proceeds through a series of oxidized sulfur intermediates, including sulfenic (-SOH) and sulfinic (-SO₂H) acids, before reaching the final sulfonic acid (-SO₃H) state. nih.govnih.gov
(CH₃)₂CHCH(OH)SH + [O] → (CH₃)₂CHCH(OH)SO₃H
The choice of oxidizing agent and reaction conditions is crucial to ensure complete oxidation to the sulfonic acid and to avoid unwanted side reactions, such as cleavage of the carbon-carbon bonds. The use of a molybdenum-containing catalyst in conjunction with an organic hydroperoxide has also been reported for the oxidation of thiols to sulfonic acids. google.com
Direct Sulfonation of Hydroxyl-Functionalized Alkanes
Direct sulfonation involves the introduction of a sulfonic acid group onto an alkane backbone. In the context of synthesizing this compound, this would entail the direct sulfonation of 2-methyl-1-propanol. However, the direct sulfonation of alkanes is generally a challenging transformation, often requiring harsh reaction conditions and leading to a mixture of products. wikipedia.orglibretexts.org
Sulfonating agents such as fuming sulfuric acid (oleum) or sulfur trioxide are typically used. youtube.comnih.gov The reaction is an electrophilic substitution on a saturated carbon, which is energetically unfavorable. For hydroxyl-functionalized alkanes like 2-methyl-1-propanol, the presence of the hydroxyl group can further complicate the reaction, potentially leading to dehydration and other side reactions under the strongly acidic conditions required for sulfonation. While aromatic sulfonation is a common and well-understood process, the direct sulfonation of aliphatic alcohols to produce hydroxy sulfonic acids is less common and generally not a preferred synthetic route due to issues with selectivity and yield.
Regioselective and Stereoselective Synthesis Approaches
The structure of this compound features a chiral center at the carbon atom bearing both the hydroxyl and the sulfonic acid groups. This raises the possibility of enantioselective synthesis to produce a single enantiomer of the compound.
Currently, there is a lack of specific literature detailing the regioselective and stereoselective synthesis of this compound. However, principles from related fields can be considered. For instance, in the synthesis of α-hydroxy phosphonates, which are structural analogs of α-hydroxy sulfonic acids, various stereoselective methods have been developed. tandfonline.comorganic-chemistry.orgmdpi.comacgpubs.orgnih.gov These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the addition of a phosphite (B83602) to an aldehyde. A similar approach could potentially be adapted for the bisulfite addition to isobutyraldehyde, employing a chiral catalyst to induce facial selectivity in the nucleophilic attack on the carbonyl group.
Regioselectivity is a key consideration in the direct sulfonation approach. researchgate.net However, given the challenges associated with this method for aliphatic alcohols, achieving high regioselectivity for the desired product would be a significant hurdle. The other synthetic routes discussed, namely bisulfite addition and thiol oxidation, are inherently regioselective, as the positions of the functional groups are predetermined by the structure of the starting materials.
Optimization of Reaction Conditions for Enhanced Purity and Yield
To ensure the efficient and cost-effective synthesis of this compound, optimization of the reaction conditions is paramount. This involves systematically varying parameters such as temperature, reaction time, reactant concentrations, and catalyst loading to maximize the yield and purity of the product. Methodologies such as Response Surface Methodology (RSM) and Design of Experiments (DoE) are powerful tools for achieving this. mdpi.comresearchgate.netacs.orgresearchgate.netscite.ai
For the nucleophilic addition of bisulfite to isobutyraldehyde, key parameters to optimize would include:
Molar ratio of reactants: A slight excess of bisulfite may be used to drive the reaction to completion.
Temperature: While the reaction can proceed at room temperature, gentle heating may increase the reaction rate. However, excessive heat can promote the reverse reaction.
Solvent composition: The polarity of the solvent can influence the solubility of the reactants and the rate of reaction.
pH: The pH of the reaction medium can affect the equilibrium of the bisulfite addition.
In the case of the oxidative pathway, the optimization would focus on:
Choice of oxidizing agent: Different oxidants will have varying efficiencies and selectivities.
Stoichiometry of the oxidant: A sufficient amount of oxidant is required for complete conversion to the sulfonic acid, but an excess can lead to over-oxidation and side reactions.
Temperature control: Oxidation reactions are often exothermic, and careful temperature control is necessary to prevent runaway reactions and ensure selectivity.
Catalyst selection and concentration: If a catalytic method is employed, the nature and amount of the catalyst will significantly impact the reaction.
Advanced Purification Techniques for Synthesized Products
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any inorganic salts. The purification strategy will depend on the physical and chemical properties of the product and the impurities present.
Standard purification techniques include:
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a powerful method for achieving high purity. illinois.edu This technique relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.
Ion-Exchange Chromatography: Given the ionic nature of the sulfonic acid group, ion-exchange chromatography can be a very effective purification method. google.comgoogle.com The crude product can be passed through a cation-exchange resin to remove any metal cations, or an anion-exchange resin to separate it from other anionic impurities.
Advanced purification techniques that can be employed for higher purity include:
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of polar compounds. It has been successfully used for the purification of other sulfonic acids. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC using a suitable stationary phase (such as reversed-phase C18) and mobile phase can be utilized. biotage.comsielc.com The use of volatile buffers in the mobile phase can facilitate the isolation of the pure compound after chromatography. biotage.com
The choice of purification method will be dictated by the scale of the synthesis, the nature of the impurities, and the required purity level of the final product.
Molecular Structure, Stereochemistry, and Conformational Analysis of 1 Hydroxy 2 Methyl 1 Propanesulfonic Acid
Analysis of Chiral Centers and Enantiomeric Forms
The molecular structure of 1-Hydroxy-2-methyl-1-propanesulfonic acid contains a stereocenter, which imparts chirality to the molecule. A chiral center is a carbon atom that is attached to four different substituent groups. In this case, the first carbon atom (C1) of the propane (B168953) chain is bonded to a hydroxyl group (-OH), a sulfonic acid group (-SO₃H), a hydrogen atom (-H), and an isopropyl group (-CH(CH₃)₂). The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
These enantiomers are designated as (R)-1-Hydroxy-2-methyl-1-propanesulfonic acid and (S)-1-Hydroxy-2-methyl-1-propanesulfonic acid, according to the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
Table 1: Theoretical Properties of the Enantiomers of this compound
| Property | (R)-1-Hydroxy-2-methyl-1-propanesulfonic acid | (S)-1-Hydroxy-2-methyl-1-propanesulfonic acid |
|---|---|---|
| Molecular Formula | C₄H₁₀O₄S | C₄H₁₀O₄S |
| Molecular Weight | 154.19 g/mol nih.gov | 154.19 g/mol nih.gov |
| Chiral Center | C1 | C1 |
| Absolute Configuration | R | S |
| Optical Activity | Expected to rotate plane-polarized light in one direction (e.g., dextrorotatory, (+)) | Expected to rotate plane-polarized light in the opposite direction with equal magnitude (e.g., levorotatory, (-)) |
Conformational Landscape and Energetic Minima
The conformational landscape of this compound is determined by the rotation around its single bonds, primarily the C1-C2 and C1-S bonds. These rotations give rise to various spatial arrangements of the atoms, known as conformers or rotamers, each with a distinct potential energy. The most stable conformers correspond to energetic minima on the potential energy surface.
Rotation around the C1-C2 bond, when viewed in a Newman projection, would show different staggered and eclipsed conformations of the hydroxyl, sulfonic acid, and isopropyl groups. The staggered conformations are generally of lower energy due to reduced steric hindrance between the bulky substituent groups. Similarly, rotation around the C1-S bond will influence the orientation of the hydroxyl group relative to the three oxygen atoms of the sulfonic acid group.
While specific energetic minima for this molecule have not been reported, it can be hypothesized that the most stable conformers will be those that minimize steric repulsion between the large isopropyl and sulfonic acid groups while potentially maximizing stabilizing intramolecular interactions, such as hydrogen bonding. Computational modeling would be required to accurately determine the relative energies of these conformers and identify the global energy minimum.
Table 2: Hypothetical Major Conformers of this compound and Their Predicted Relative Stabilities
| Conformer | Dihedral Angle (H-C1-C2-H) | Key Feature | Predicted Relative Energy |
|---|---|---|---|
| Anti-periplanar | ~180° | The bulky isopropyl and sulfonic acid groups are positioned opposite to each other, minimizing steric strain. | Lowest |
| Gauche | ~60° | The isopropyl and sulfonic acid groups are adjacent, leading to some steric interaction. | Higher |
| Eclipsed | 0° | The substituent groups on C1 and C2 are aligned, resulting in significant steric and torsional strain. | Highest |
Investigation of Intramolecular Interactions and Hydrogen Bonding
A key feature of the molecular structure of this compound is the presence of both a hydroxyl group (-OH) and a sulfonic acid group (-SO₃H), which are excellent hydrogen bond donors and acceptors. This arrangement allows for the possibility of intramolecular hydrogen bonding.
An intramolecular hydrogen bond could form between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the sulfonic acid group. The formation of such a bond would create a five or six-membered ring-like structure, which can significantly stabilize certain conformations of the molecule. The strength of this intramolecular hydrogen bond would depend on the geometry of the conformer, specifically the distance and angle between the donor and acceptor atoms.
Table 3: Potential Intramolecular Hydrogen Bonding in this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Ring Size | Predicted Impact on Stability |
|---|---|---|---|
| Hydroxyl Group (-OH) | Sulfonyl Oxygen (S=O) | 5-membered | Significant stabilization of the corresponding conformer. |
Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 2 Methyl 1 Propanesulfonic Acid
Reactions Involving the Sulfonic Acid Functional Group
Sulfonic acids are organic analogues of sulfuric acid and are recognized as strong acids. libretexts.org Their reactivity is centered around the acidic proton and the sulfonyl group's susceptibility to nucleophilic attack, often after conversion to a more reactive intermediate.
The direct conversion of sulfonic acids to their corresponding esters and amides is generally not feasible. The transformation typically proceeds via an intermediate sulfonyl halide, most commonly a sulfonyl chloride. This intermediate is highly reactive towards nucleophiles. libretexts.org
For 1-Hydroxy-2-methyl-1-propanesulfonic acid, the synthesis of sulfonate esters and sulfonamides would first require the conversion of the sulfonic acid to 1-hydroxy-2-methyl-1-propanesulfonyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a potent electrophile.
Sulfonate Ester Formation: The sulfonyl chloride intermediate readily reacts with alcohols or phenols in a process known as alcoholysis to yield sulfonate esters. wikipedia.org These esters are known for being good leaving groups in nucleophilic substitution reactions.
Sulfonamide Formation: Reaction of the sulfonyl chloride with ammonia, primary amines, or secondary amines provides the corresponding sulfonamides. libretexts.org This reaction is a cornerstone in the synthesis of sulfa drugs.
The hydroxyl group within this compound is also reactive towards the activating agents (e.g., SOCl₂), which could lead to a competing reaction at the -OH site, potentially forming a chlorosulfite or alkyl chloride, complicating the synthesis of the desired sulfonyl chloride.
| Reaction Type | Reagent for Step 1 (Activation) | Intermediate | Reagent for Step 2 (Derivatization) | Expected Product Class |
|---|---|---|---|---|
| Esterification | Thionyl chloride (SOCl₂) | 1-Hydroxy-2-methyl-1-propanesulfonyl chloride | Ethanol (CH₃CH₂OH) | Sulfonate Ester |
| Amidation | Phosphorus pentachloride (PCl₅) | 1-Hydroxy-2-methyl-1-propanesulfonyl chloride | Ammonia (NH₃) | Sulfonamide |
| Amidation | Thionyl chloride (SOCl₂) | 1-Hydroxy-2-methyl-1-propanesulfonyl chloride | Aniline (C₆H₅NH₂) | N-Substituted Sulfonamide |
In accordance with the Brønsted-Lowry acid-base theory, an acid is a proton donor. msu.edu Sulfonic acids are among the strongest organic acids, with pKa values typically in the range of -1 to -2, comparable to mineral acids. This strong acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻) after deprotonation.
In aqueous solution, this compound will readily dissociate, donating its sulfonic proton to a water molecule to form a hydronium ion (H₃O⁺) and the 1-hydroxy-2-methylpropane-1-sulfonate anion. nih.gov
Dissociation in Water: C₄H₉O(SO₃H) + H₂O ⇌ C₄H₉O(SO₃⁻) + H₃O⁺
Due to its strong acidic nature, this equilibrium lies heavily to the right. The compound will react with a wide array of bases to form stable sulfonate salts. This is a classic acid-base neutralization reaction. msu.edu The formation of salts, such as the sodium salt, significantly increases the water solubility of the compound. ontosight.ai
| Base | Chemical Formula | Resulting Salt Name |
|---|---|---|
| Sodium Hydroxide | NaOH | Sodium 1-hydroxy-2-methyl-1-propanesulfonate |
| Potassium Hydroxide | KOH | Potassium 1-hydroxy-2-methyl-1-propanesulfonate |
| Ammonia | NH₃ | Ammonium 1-hydroxy-2-methyl-1-propanesulfonate |
| Triethylamine | (C₂H₅)₃N | Triethylammonium 1-hydroxy-2-methyl-1-propanesulfonate |
Reactions Involving the Hydroxyl Functional Group
The hydroxyl (-OH) group is one of the most versatile functional groups in organic chemistry. nih.gov In this compound, it is a secondary alcohol, which influences its reactivity in substitution, elimination, and oxidation reactions.
The hydroxyl group itself is a poor leaving group (as OH⁻). libretexts.org For nucleophilic substitution to occur at the carbon bearing the -OH group, it must first be converted into a better leaving group.
Acid-Catalyzed Substitution (Sₙ1/Sₙ2): In the presence of a strong acid, the hydroxyl group's oxygen atom can be protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org Water is an excellent leaving group. For a secondary alcohol like the one in the title compound, the subsequent substitution can proceed via either an Sₙ1 mechanism (through a secondary carbocation intermediate) or an Sₙ2 mechanism (backside attack by the nucleophile). libretexts.orgchemguide.co.uk Reaction with strong hydrohalic acids (HBr, HCl, HI) can thus convert the alcohol to the corresponding alkyl halide. libretexts.org
Conversion to Other Leaving Groups: The hydroxyl group can be converted into other good leaving groups, such as tosylates, by reaction with tosyl chloride. This allows for subsequent nucleophilic substitution under non-acidic conditions. nih.gov
The oxygen atom of the hydroxyl group also possesses lone pairs of electrons, making it nucleophilic. It can react with electrophiles, such as acyl chlorides or acid anhydrides, to form esters (acylation).
| Reaction Type | Reagent | Mechanism | Expected Product |
|---|---|---|---|
| Nucleophilic Substitution | HBr (conc.) | Sₙ1 / Sₙ2 | 1-Bromo-2-methyl-1-propanesulfonic acid |
| Nucleophilic Substitution | SOCl₂ | Sₙi | 1-Chloro-2-methyl-1-propanesulfonic acid |
| Esterification (Acylation) | Acetyl Chloride (CH₃COCl) | Nucleophilic Acyl Substitution | 1-Acetoxy-2-methyl-1-propanesulfonic acid |
The elimination of water from an alcohol is known as dehydration and results in the formation of an alkene. libretexts.org This reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and requires heat. libretexts.org The mechanism for secondary alcohols generally proceeds via an E1 pathway. libretexts.orgyoutube.com
The process involves three main steps:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). libretexts.org
Loss of the leaving group (water) to form a secondary carbocation intermediate.
Deprotonation of an adjacent carbon (a β-hydrogen) by a weak base (like water or the conjugate base of the acid catalyst) to form the π-bond of the alkene. libretexts.org
For this compound, dehydration would lead to the formation of 2-methyl-1-propene-1-sulfonic acid. The stability of the resulting conjugated system (alkene double bond conjugated with the sulfonyl group) would likely favor this transformation under appropriate conditions.
| Catalyst | Conditions | Mechanism | Expected Olefin Product |
|---|---|---|---|
| Concentrated H₂SO₄ | Heat (100-140 °C) | E1 Elimination | 2-Methyl-1-propene-1-sulfonic acid |
| Phosphoric Acid (H₃PO₄) | Heat | E1 Elimination | 2-Methyl-1-propene-1-sulfonic acid |
Oxidation: The secondary alcohol functional group in this compound can be oxidized to a ketone. This transformation requires an oxidizing agent. Common reagents for the oxidation of secondary alcohols include chromic acid (H₂CrO₄, often generated in situ from Na₂Cr₂O₇ and H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or potassium permanganate (B83412) (KMnO₄). The product of this reaction would be 2-methyl-1-oxo-1-propanesulfonic acid. The strong electron-withdrawing nature of the adjacent sulfonic acid group may influence the rate and conditions required for this oxidation.
Reduction: The reduction of the functional groups in this compound presents different challenges.
Hydroxyl Group: The secondary alcohol is already in a relatively reduced state and is not typically subject to further reduction under standard conditions.
Sulfonic Acid Group: The sulfonic acid group is highly oxidized and very resistant to chemical reduction. Reduction to a thiol or sulfide (B99878) requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), and the reaction is often complex and not a high-yield transformation. Therefore, selective reduction of the sulfonic acid in the presence of the alcohol is synthetically challenging.
| Oxidizing Agent | Typical Solvent | Expected Product |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Acetone / Water | 2-Methyl-1-oxo-1-propanesulfonic acid |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-Methyl-1-oxo-1-propanesulfonic acid |
| Potassium Permanganate (KMnO₄) | Basic, aqueous | 2-Methyl-1-oxo-1-propanesulfonic acid |
Advanced Spectroscopic and Chromatographic Characterization of 1 Hydroxy 2 Methyl 1 Propanesulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For 1-Hydroxy-2-methyl-1-propanesulfonic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the structure: the two methyl groups, the methine proton, the proton on the carbon bearing the hydroxyl and sulfonic acid groups, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to their respective protons in the molecular structure.
A detailed analysis would reveal a doublet for the six protons of the two equivalent methyl groups, a multiplet for the methine proton, and a signal for the proton on the chiral center, among others. The exact chemical shifts and coupling constants would be dependent on the solvent used for the analysis.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon atoms: the two equivalent methyl carbons, the methine carbon, and the carbon atom bonded to both the hydroxyl and sulfonic acid groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the electronegative oxygen and sulfur atoms would appear significantly downfield compared to the aliphatic methyl and methine carbons.
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity of atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, confirming, for example, the connectivity between the methine proton and the methyl protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons. These techniques collectively allow for a complete and confident assembly of the molecular structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Strong absorptions corresponding to the sulfonic acid group would also be prominent, typically appearing around 1350 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch). The spectrum would also feature bands for C-H stretching vibrations from the methyl and methine groups in the 2850-3000 cm⁻¹ region.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (Broad) |
| C-H Stretch (Alkyl) | 2850-3000 |
| S=O Asymmetric Stretch | ~1350 |
| S=O Symmetric Stretch | ~1175 |
| S-O Stretch | 1000-1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique provides the exact molecular weight and offers insights into its structural composition through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₄H₁₀O₄S. nih.gov Using the atomic weights of its constituent elements, the molecular weight is calculated to be approximately 154.19 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate monoisotopic mass, which for this compound is 154.02997997 Da. nih.gov
Key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen of the hydroxyl group or the C-S bond. libretexts.orglibretexts.org
Loss of small neutral molecules: Elimination of water (H₂O, 18 Da) from the hydroxyl group or sulfur dioxide (SO₂, 64 Da) and sulfur trioxide (SO₃, 80 Da) from the sulfonic acid group. libretexts.org
A hypothetical fragmentation analysis could yield the following significant ions:
| m/z Value (Da) | Possible Fragment Ion | Plausible Origin |
| 154 | [C₄H₁₀O₄S]⁺ | Molecular Ion (M⁺) |
| 139 | [C₄H₇O₄S]⁺ | Loss of a methyl group (•CH₃) |
| 97 | [HSO₄]⁻ | Sulfonic acid group fragment (in negative ion mode) |
| 81 | [HSO₃]⁻ | Sulfonic acid group fragment (in negative ion mode) |
| 73 | [C₃H₉O]⁺ | Loss of the sulfonic acid group |
| 57 | [C₄H₉]⁺ | Loss of hydroxyl and sulfonic acid groups |
This table is based on theoretical fragmentation principles and awaits experimental verification.
X-ray Crystallography for Solid-State Structural Determination
To date, a specific, publicly accessible crystal structure determination for this compound has not been reported in major crystallographic databases. However, were such an analysis to be performed, it would provide unambiguous information on:
Torsional angles between the sulfonic acid, hydroxyl, and isopropyl groups.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and sulfonic acid moieties.
Crystal packing and the unit cell parameters of the crystal lattice. mdpi.com
The data obtained from X-ray crystallography is crucial for understanding the compound's physical properties and its interactions in a solid-state environment.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are vital for isolating the compound from reaction mixtures and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Due to the polar and non-volatile nature of this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for its analysis. sielc.comresearchgate.net
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a highly polar compound like this sulfonic acid, ion-pair chromatography, a subset of RP-HPLC, could be employed to improve retention and peak shape. thermofisher.com
A hypothetical HPLC method could involve:
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water gradient with an acidic modifier (e.g., formic acid or phosphoric acid) sielc.com |
| Detection | UV detector (if the compound has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This method would allow for the quantification of purity and the detection of any synthesis-related impurities or degradation products. researchgate.net
Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. metrohm.com Given that this compound is a strong acid and exists as an anion (sulfonate) in neutral solutions, IC is an exceptionally well-suited technique for its analysis. thermofisher.com
The separation mechanism in IC relies on ion-exchange interactions between the ionic analyte, a charged stationary phase (ion-exchange resin), and an aqueous eluent containing competing ions. thermofisher.com For the analysis of the sulfonate anion, an anion-exchange column would be used. Detection is typically accomplished by measuring the electrical conductivity of the eluent after it passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal from the analyte ion. thermofisher.com This technique offers high sensitivity and selectivity for ionic compounds.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound itself is non-volatile due to its high polarity and the presence of the sulfonic acid and hydroxyl groups. Therefore, direct analysis by GC is not feasible.
However, GC analysis can be performed after a chemical derivatization step to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.netnih.gov For this compound, derivatization could target the polar -OH and -SO₃H groups. A common method is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA), which would replace the acidic protons with bulky, nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. researchgate.netresearchgate.netsigmaaldrich.com
The resulting silyl (B83357) ether/silyl sulfonate ester would be significantly more volatile and amenable to separation on a standard GC column, allowing for its quantification and the separation from other derivatized impurities. researchgate.net The separated derivatives are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov
Computational and Theoretical Chemistry Studies of 1 Hydroxy 2 Methyl 1 Propanesulfonic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. researchgate.netnih.govmdpi.com From this, a wealth of information about molecular properties and reactivity can be derived.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.govyoutube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org
An analysis for 1-hydroxy-2-methyl-1-propanesulfonic acid would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. deeporigin.comresearchgate.netmdpi.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netnih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonic acid and hydroxyl groups, indicating these as sites for interaction with electrophiles or for hydrogen bonding. nih.gov
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. This would include predicting vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes only, as specific data is not available.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| Key IR Frequencies (cm⁻¹) | List of values | List of values |
| ¹H NMR Chemical Shifts (ppm) | List of values | List of values |
Molecular Dynamics Simulations for Conformational Studies and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.netmdpi.commdpi.com An MD simulation of this compound in an aqueous solution would reveal how the molecule rotates and folds, and how it forms hydrogen bonds with water molecules, which is crucial for understanding its solubility and behavior in biological or industrial systems.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model chemical reaction pathways, identifying the intermediate steps and the transition states that connect them. nih.gov This analysis provides critical information about the reaction mechanism and the energy barriers that determine the reaction rate. For this compound, this could involve modeling its synthesis, degradation, or its reactions with other chemical species. The geometry and energy of transition states would be calculated to determine the activation energy of each step. mdpi.com
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds, a mathematical relationship can be developed to predict the reactivity of new, untested molecules. A QSRR study involving this compound would require data on a set of analogous sulfonic acids to build a predictive model for a specific type of reaction.
Role As a Chemical Intermediate in Complex Organic Synthesis
Precursor for Novel Sulfonic Acid Derivatives and Functional Materials
In principle, 1-Hydroxy-2-methyl-1-propanesulfonic acid possesses two reactive functional groups—a hydroxyl group and a sulfonic acid group—that could be chemically modified to yield a variety of derivatives. The hydroxyl group could undergo esterification or etherification, while the sulfonic acid moiety could be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters. These transformations could theoretically lead to the synthesis of novel surfactants, ionic liquids, or specialized monomers for polymer synthesis. However, there is a lack of specific studies detailing the synthesis and characterization of such derivatives originating from this compound. Research in the field of functional materials often focuses on more readily available or more reactive sulfonic acids.
Building Block in the Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound suggests its potential as a building block in the synthesis of heterocyclic compounds. For instance, it could theoretically be used in condensation reactions with other difunctional molecules to form sulfur-containing heterocycles. However, a thorough review of the chemical literature does not yield specific examples of its successful incorporation into heterocyclic frameworks. The synthesis of heterocyclic compounds is a vast field of organic chemistry, and the choice of starting materials is often dictated by commercial availability, cost, and established reactivity, which may explain the absence of this particular compound in reported synthetic routes.
Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. The presence of a stereocenter at the carbon atom bearing both the hydroxyl and the sulfonic acid groups makes this theoretically possible. A resolved, enantiomerically pure form could then potentially be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Similarly, as a ligand precursor, the molecule could be modified to include coordinating atoms that can bind to a metal center, creating a chiral catalyst for asymmetric transformations. Despite this theoretical potential, there is no evidence in the scientific literature of this compound being utilized either as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis. The development of chiral auxiliaries and ligands often relies on compounds with more rigid structures or more easily tunable electronic and steric properties.
Analytical Method Development and Validation for 1 Hydroxy 2 Methyl 1 Propanesulfonic Acid
Development of Highly Sensitive and Selective Detection Methods
No published studies were found describing the development of highly sensitive and selective detection methods specifically for 1-Hydroxy-2-methyl-1-propanesulfonic acid.
Validation of Chromatographic and Spectroscopic Assays for Quantitative Analysis
No literature is available on the validation of chromatographic or spectroscopic assays for the quantitative analysis of this compound.
Optimization of Sample Preparation Techniques for Various Matrices
There are no documented studies on the optimization of sample preparation techniques for the analysis of this compound in any matrix.
Emerging Research Frontiers in Hydroxyalkanesulfonic Acid Chemistry
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry are increasingly being applied to the synthesis of hydroxyalkanesulfonic acids like 1-Hydroxy-2-methyl-1-propanesulfonic acid to reduce environmental impact and improve efficiency. Research has focused on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
One promising approach is the use of microwave-assisted organic synthesis (MAOS). nih.govnih.gov This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For the synthesis of sulfonic acids and their derivatives, microwave irradiation offers a significant advantage by enabling rapid and efficient reactions, often under solvent-free or mild conditions. organic-chemistry.orgresearchgate.netacs.org For instance, the conversion of bromides to sodium sulfonates, a potential pathway to hydroxyalkanesulfonic acids, sees remarkably decreased reaction times and enhanced yields with microwave heating. nih.gov
Another key area of green chemistry is the development of solvent-free or aqueous-based synthetic routes. The traditional synthesis of sulfonic acids often involves organic solvents. By designing reactions that can proceed in water or without any solvent, the environmental burden associated with solvent use and disposal is significantly reduced. Catalytic methods using recyclable or benign catalysts are also being explored to replace stoichiometric reagents that generate large amounts of waste.
Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonic Acid Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.govresearchgate.net |
| Energy Consumption | High | Low |
| Solvent Use | Often requires organic solvents | Can be performed with minimal or no solvent organic-chemistry.org |
| Yields | Variable | Generally high nih.govnih.govorganic-chemistry.org |
| By-product Formation | Can be significant | Often reduced researchgate.net |
Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. This is a cornerstone of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. stepscience.commt.comwikipedia.orgnih.gov For the synthesis of this compound, advanced spectroscopic techniques are being applied for in-situ monitoring.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, allows for the continuous monitoring of key functional groups in the reaction mixture. youtube.comyoutube.comnih.govyoutube.commdpi.com Researchers can track the disappearance of reactant vibrational bands (e.g., the C=O stretch of an aldehyde precursor and S-O bands of a bisulfite reactant) and the simultaneous appearance of product bands (e.g., the O-H stretch and S=O stretches of the sulfonic acid). This provides a real-time concentration profile of all key components, enabling precise determination of reaction endpoints and optimization of conditions. youtube.comnih.gov
Raman Spectroscopy: Raman spectroscopy is another powerful, non-destructive technique well-suited for in-situ reaction monitoring. spectroscopyonline.comanton-paar.comaiche.orgmt.com It is particularly advantageous for aqueous reaction systems and for observing non-polar bonds that are weak in the infrared spectrum. mt.com A fiber-optic probe can be inserted directly into the reaction vessel, providing continuous data on molecular vibrations and changes in chemical composition as the reaction progresses from starting materials to the final hydroxyalkanesulfonic acid product. anton-paar.comoxinst.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can be integrated directly into a laboratory fume hood for on-line reaction monitoring. magritek.commagritek.com This technique provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time. By tracking changes in the chemical shifts and integrals of specific protons, researchers can build a comprehensive kinetic profile of the synthesis. magritek.commagritek.com
These PAT tools enable a deeper understanding of the reaction, leading to improved process control, enhanced product quality and consistency, and reduced cycle times. mt.comhamiltoncompany.com
Table 2: Spectroscopic Probes for In-Situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Provided | Advantages for this Synthesis |
|---|---|---|
| In-situ FTIR-ATR | Real-time concentration of reactants, intermediates, and products based on functional group vibrations. youtube.comnih.gov | Excellent for tracking carbonyl and sulfonyl groups; robust for various reaction conditions. youtube.com |
| Raman Spectroscopy | Molecular fingerprint, information on molecular backbone and crystal lattice structure. mt.com | Non-invasive, can be used with aqueous solutions and through glass vessels, complementary to FTIR. anton-paar.com |
| Benchtop NMR | Quantitative concentration data and detailed structural information of all soluble species. magritek.com | Highly specific and quantitative, allows for unambiguous identification of intermediates. magritek.com |
Chemoenzymatic and Biocatalytic Synthesis of Stereoisomers
The presence of a chiral center at the carbon atom bearing both the hydroxyl and sulfonic acid groups in this compound means that it can exist as different stereoisomers. Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly routes to synthesize enantiomerically pure forms of such chiral molecules. nih.govresearchgate.netmdpi.com
Enzymes, particularly lipases, are widely used biocatalysts due to their stability in organic solvents, broad substrate specificity, and high stereoselectivity. nih.govscielo.br One common strategy is the enzymatic kinetic resolution of a racemic precursor. For example, a racemic alcohol precursor to the target sulfonic acid could be subjected to acylation catalyzed by a lipase (B570770). nih.gov The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated, and each can be subsequently converted to the corresponding enantiopure sulfonic acid.
Lipases can catalyze various transformations, including esterification, hydrolysis, and transesterification, under mild reaction conditions. scielo.brresearchgate.netnih.govresearchgate.net The choice of enzyme, solvent, and acyl donor is crucial for achieving high conversion and enantiomeric excess. nih.gov For instance, lipase B from Candida antarctica is a highly efficient and versatile enzyme used in the resolution of a wide range of chiral compounds. nih.gov This approach combines the versatility of chemical synthesis with the unparalleled selectivity of biological catalysis to produce valuable, optically active building blocks. mdpi.commdpi.com
Computational Design and Predictive Modeling of New Chemical Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods allow for the rational design of new molecules and the prediction of their physicochemical and biological properties, thereby accelerating the discovery process and reducing the need for extensive empirical testing.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): QSPR and QSAR models are statistical models that correlate the chemical structure of a compound with its properties or biological activity. nih.govresearchgate.net For derivatives based on the this compound scaffold, QSPR models could be developed to predict properties such as solubility, melting point, or stability. researchgate.netresearchgate.net Similarly, QSAR models could predict potential biological activities by establishing a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and a measured biological response. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov If this compound or its derivatives are being investigated for a specific biological application, molecular docking can be used to simulate their interaction with a target protein or enzyme. nih.govmdpi.com The results provide insights into the binding mode and affinity, helping to identify the most promising candidates for synthesis and further testing. nih.govresearchgate.net
By employing these predictive models, researchers can virtually screen libraries of potential derivatives, prioritizing those with the most desirable predicted properties. This computational pre-screening saves significant time and resources in the design of new chemical scaffolds with tailored functionalities. nih.gov The theoretical insights gained from these studies can also provide a deeper understanding of the underlying molecular mechanisms governing the compound's behavior. aip.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isobutyraldehyde (B47883) |
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for 1-Hydroxy-2-methyl-1-propanesulfonic acid?
- Methodology: The compound is typically synthesized via sulfonation of hydroxy-methylpropane derivatives. Key steps include controlled sulfonation using sulfuric acid derivatives under anhydrous conditions. Post-synthesis purification involves recrystallization or column chromatography. Characterization is performed using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (≥99%), referencing European Pharmacopoeia (EP) impurity standards .
Q. What analytical techniques are effective for impurity profiling in this compound?
- Methodology: Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Mass spectrometry (LC-MS) is recommended for identifying structural analogs like 1-Hydroxyibuprofen (EP Impurity L) or sulfonic acid derivatives. Quantification follows EP guidelines, with detection limits ≤0.1% .
Q. What are the key physicochemical properties critical for its application in proton exchange membranes (PEMs)?
- Methodology: Critical properties include protonic conductivity (>0.1 S/cm at 50% relative humidity), thermal stability (>120°C), and low methanol permeability (<1×10⁻⁶ cm²/s). These are assessed via electrochemical impedance spectroscopy (EIS), thermogravimetric analysis (TGA), and ex situ diffusion cell experiments, respectively .
Advanced Research Questions
Q. How can discrepancies in reported proton conductivity values for sulfonic acid-based membranes be resolved?
- Methodology: Conduct experiments under standardized conditions (120°C, 50% RH per U.S. DOE guidelines) using Nafion® 117 as a reference. Ensure uniform membrane thickness (e.g., 178 μm) and pre-hydration protocols. Analyze structural heterogeneity via small-angle X-ray scattering (SAXS) to correlate conductivity with sulfonic acid group distribution .
Q. What strategies enhance the hydrolytic stability of this compound in acidic environments?
- Methodology: Introduce crosslinking agents (e.g., divinylbenzene) during membrane fabrication. Evaluate stability via accelerated aging tests (e.g., immersion in 1M H₂SO₄ at 80°C for 500 hours), monitoring conductivity loss and structural degradation using FTIR and tensile strength measurements .
Q. How can methanol crossover in direct methanol fuel cells (DMFCs) be mitigated using modified sulfonic acid membranes?
- Methodology: Optimize membrane thickness (≥150 μm) and incorporate inorganic fillers (e.g., silica nanoparticles) to reduce methanol diffusion. Validate performance via in situ fuel cell testing (0.5M methanol feed, 60°C) and ex situ permeability assays. Compare with baseline Nafion® 117 to quantify crossover reduction .
Data Contradiction and Validation
Q. How should researchers address conflicting data on oxidative stability in sulfonic acid-based polymers?
- Methodology: Perform accelerated oxidative aging using Fenton’s reagent (3% H₂O₂, 4 ppm Fe²⁺) at 80°C. Monitor ion-exchange capacity (IEC) retention and mechanical properties (Young’s modulus) over time. Cross-validate findings with in situ fuel cell durability tests (≥1000 hours) to resolve discrepancies .
Q. What experimental controls are essential for reproducible synthesis of high-purity sulfonic acid derivatives?
- Methodology: Implement strict anhydrous conditions (argon atmosphere, molecular sieves) during sulfonation. Use internal standards (e.g., 3-(Trimethylsilyl)propane-1-sulfonic acid) in NMR for quantitative analysis. Batch-to-batch consistency is verified via HPLC-UV/Vis with EP impurity thresholds .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
